

Technical Guide: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Cat. No.: B12999348

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The "Linchpin" Scaffold for Fused N-Heterocycles in Kinase Inhibitor Discovery

Executive Summary

2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS 1225483-73-7) is a highly specialized halogenated pyridine intermediate.^[1] It serves as a critical building block in the synthesis of privileged medicinal scaffolds, particularly pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are ubiquitous in kinase inhibitor design (e.g., inhibitors of EGFR, PI3K, and JAK pathways).

Its structural value lies in its orthogonal reactivity:

- **C2-Chloro Position:** Highly electrophilic, primed for S_NAr displacement by amines, hydrazines, or alkoxides.
- **C3-Cyano Group:** A latent electrophile that facilitates cyclocondensation reactions to form fused bicyclic systems.

- C4-(3-Chlorophenyl) Moiety: A pre-installed lipophilic pharmacophore often required for occupying the hydrophobic pocket (selectivity filter) of ATP-binding sites.

Chemical Identity & Physical Properties

Property	Specification
CAS Number	1225483-73-7
IUPAC Name	2-Chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile
Molecular Formula	C ₁₂ H ₆ Cl ₂ N ₂
Molecular Weight	249.09 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	138–142 °C (Typical range for this class)
Solubility	Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Purity Standard	≥97% (HPLC)
SMILES	<chem>N#CC1=C(Cl)N=CC=C1C2=CC=CC(Cl)=C2</chem>

Synthetic Pathway: Regioselective Construction

The synthesis of CAS 1225483-73-7 relies on the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloronicotinonitrile.

The Regioselectivity Challenge

The starting material, 2,4-dichloronicotinonitrile, possesses two electrophilic sites.

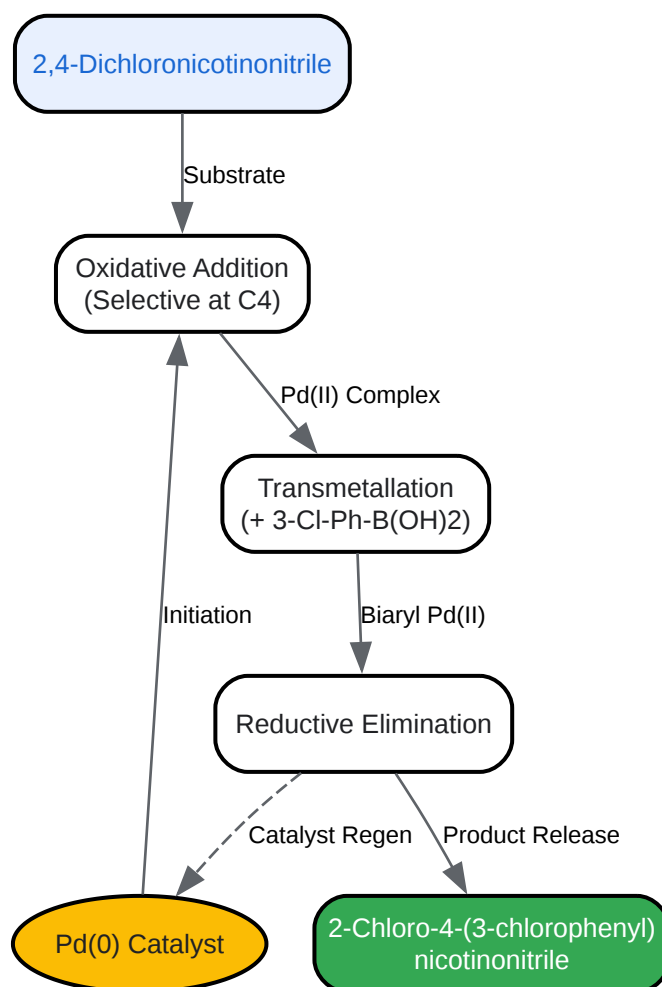
- C4-Cl: Activated by the para-nitrile group (strong resonance withdrawal) and the pyridine nitrogen. It is significantly more reactive toward oxidative addition by Pd(0) than the C2-Cl.
- C2-Cl: Sterically hindered by the adjacent nitrile and less activated by resonance compared to C4.

This electronic differentiation allows for the selective installation of the 3-chlorophenyl group at C4 without disturbing the C2-Cl handle needed for downstream steps.

Mechanism of Action (Suzuki Cycle)

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

- Oxidative Addition: Pd(0) inserts selectively into the C4–Cl bond.[2][3]
- Transmetalation: The 3-chlorophenylboronic acid transfers its aryl group to the Palladium center.
- Reductive Elimination: Formation of the C4–Aryl bond and regeneration of Pd(0).



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Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C4 position.

Experimental Protocol

Objective: Synthesis of **2-Chloro-4-(3-chlorophenyl)nicotinonitrile** on a 10 mmol scale.

Reagents

- Substrate: 2,4-Dichloronicotinonitrile (1.73 g, 10.0 mmol)
- Coupling Partner: 3-Chlorophenylboronic acid (1.56 g, 10.0 mmol)
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%)
- Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)
- Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.
- Charging: Add 2,4-dichloronicotinonitrile, 3-chlorophenylboronic acid, and Pd(PPh₃)₄ to the flask under a gentle stream of inert gas.
- Solvation: Add degassed 1,4-dioxane followed by the 2.0 M Na₂CO₃ solution.
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
 - Checkpoint: The starting material (R_f ~0.6) should disappear, and a new fluorescent spot (R_f ~0.4) should appear.[4]
- Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

- Isolation: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.
- Yield: Expect 1.8 – 2.1 g (72–85%) of a pale yellow solid.

Downstream Applications: Divergent Synthesis

This compound is a "linchpin" because it enables the rapid assembly of bicyclic heterocycles. The C2-Cl and C3-CN groups act as a "1,3-electrophilic pair" for condensation with binucleophiles.

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines

Reacting CAS 1225483-73-7 with amidines (e.g., formamidine acetate) or guanidines yields pyrido[2,3-d]pyrimidines. This scaffold is seen in drugs like Palbociclib (CDK4/6 inhibitor).

Pathway B: Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine hydrate leads to an S_NAr displacement at C2 followed by intramolecular attack on the nitrile, forming the pyrazolo[3,4-b]pyridine core. This is relevant for Bay 41-2272 (sGC stimulator) analogs.



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Figure 2: Divergent synthetic pathways transforming the core intermediate into bioactive scaffolds.[5]

Safety & Handling (MSDS Highlights)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Handling: Handle in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide fumes under strong acidic conditions or combustion.
- Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12999348/docs#technical-guide-2-chloro-4-3-chlorophenyl-nicotinonitrile>]

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